molecular formula C15H22O4 B12425089 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide

Cat. No.: B12425089
M. Wt: 266.33 g/mol
InChI Key: VMMYFJSUBISYEJ-WKOCEIDGSA-N
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Description

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide is a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable sesquiterpene precursor.

    Hydroxylation: Introduction of hydroxyl groups at the 4alpha and 8beta positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

    Lactonization: Formation of the lactone ring through intramolecular cyclization, often facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production of sesquiterpene lactones like this compound may involve:

    Extraction: Isolation from natural sources such as plants using solvents like ethanol or methanol.

    Purification: Purification through techniques like chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the lactone ring to form diols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions at the hydroxyl groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide has been studied for various scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial effects.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide: Known for its unique hydroxylation pattern and lactone ring.

    Costunolide: Another sesquiterpene lactone with similar biological activities.

    Parthenolide: A well-known sesquiterpene lactone with potent anti-inflammatory and anticancer properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11?,13-,14-,15+/m1/s1

InChI Key

VMMYFJSUBISYEJ-WKOCEIDGSA-N

Isomeric SMILES

CC1=C2CC3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C

Canonical SMILES

CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C

Origin of Product

United States

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